4-[(2,4-Dichlorophenoxy)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRHZZJSPPZGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 2,4 Dichlorophenoxy Methyl Piperidine
Strategic Approaches to the Synthesis of the Core 4-[(2,4-Dichlorophenoxy)methyl]piperidine Structure
The construction of the target molecule can be approached by first assembling the substituted piperidine (B6355638) ring and then coupling it with the phenoxy component, or by forming the piperidine ring on a precursor already containing the dichlorophenoxy ether.
A primary retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection. This bond is typically formed via a Williamson ether synthesis, a robust and widely used method involving the reaction of an alkoxide with an alkyl halide. gordon.edumasterorganicchemistry.comedubirdie.com This strategy leads to two key precursors: 2,4-dichlorophenol and a 4-(halomethyl)piperidine derivative (e.g., 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine), or its precursor, 4-(hydroxymethyl)piperidine.
Retrosynthetic Disconnection:

The synthesis of the precursors is a critical aspect of this strategy.
2,4-Dichlorophenol : This precursor is commercially available but can be synthesized through the direct chlorination of phenol. nih.govresearchgate.net The reaction conditions must be carefully controlled to favor the formation of the 2,4-disubstituted isomer over other chlorinated phenols like 2,6-dichlorophenol or 2,4,6-trichlorophenol. researchgate.netresearchgate.net
4-(Hydroxymethyl)piperidine : This piperidine precursor can be synthesized through the reduction of isonicotinic acid esters or by hydrogenation of 4-pyridinecarboxaldehyde followed by reduction of the pyridine ring.
A deeper retrosynthetic cut involves the formation of the piperidine ring itself. researchgate.net This opens the door to more convergent syntheses where the 4-substituent is incorporated during the ring-forming process.
While classical methods like the catalytic hydrogenation of substituted pyridines remain fundamental, modern organic synthesis offers more elegant and efficient techniques for constructing the 4-substituted piperidine core. nih.gov These methods often provide superior control over stereochemistry and functional group tolerance.
Aza-Prins Cyclization : This powerful reaction involves the cyclization of a homoallylic amine with an aldehyde to form a 4-halopiperidine. diva-portal.orgthieme-connect.com By selecting an appropriate aldehyde, the (phenoxymethyl) side chain can be introduced early in the synthesis. The reaction typically proceeds with high diastereoselectivity, controlled by the formation of a stable chair-like transition state. acs.orgusm.edu
Transition Metal-Catalyzed Cyclizations :
Ring-Closing Metathesis (RCM) : Using Grubbs- or Schrock-type ruthenium catalysts, a suitably functionalized N-protected diallylamine can be cyclized to form a tetrahydropyridine intermediate, which is then reduced to the piperidine. semanticscholar.org This method is highly tolerant of various functional groups.
Iridium-Catalyzed Hydrogen Borrowing : This atom-economical process allows for the [5+1] annulation of a linear amino alcohol with an amine source. The iridium catalyst transiently oxidizes an alcohol to an aldehyde, which then undergoes condensation and cyclization before the catalyst reduces the resulting imine, regenerating the catalyst and forming the piperidine ring. nih.gov
Photochemical Methods : Intramolecular [2+2] cycloaddition of dienes can produce bicyclic piperidinones that serve as precursors to functionalized piperidines after reductive ring opening. nih.gov
These modern techniques represent a significant advancement, enabling the construction of complex piperidine structures from simpler, acyclic precursors with high efficiency and selectivity.
While this compound is achiral, the introduction of substituents on the piperidine ring (e.g., at the 2-, 3-, 5-, or 6-positions) would create chiral centers. The synthesis of enantiomerically pure analogues is of great interest, and several strategies are applicable. researchgate.netresearchgate.net
Enantioselective Synthesis :
Catalytic Asymmetric Hydrogenation : The reduction of prochiral pyridinium salts or substituted pyridines using chiral iridium or rhodium catalysts can yield enantioenriched piperidines. researchgate.netsnnu.edu.cn
Chirality Induction : One-pot cascade reactions, such as those involving a nitroalkene, a chiral amine, and an enone, can induce chirality from a starting material and transfer it to the final piperidine product with high diastereoselectivity and enantiomeric purity. acs.orgrsc.org
Auxiliary-Controlled Synthesis : The use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, is a well-established method for asymmetric piperidine synthesis. researchgate.net
Chiral Resolution : For cases where a racemic mixture of a chiral analogue is synthesized, resolution techniques can be employed to separate the enantiomers.
Diastereomeric Salt Formation : The racemic piperidine, being basic, can be reacted with a chiral acid such as di-benzoyl-L-tartaric acid or (S)-(+)-camphorsulfonic acid. google.comgoogle.com This forms a pair of diastereomeric salts which often have different solubilities, allowing one to be selectively crystallized.
Kinetic Resolution : This technique involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. Enantioselective acylation using chiral hydroxamic acids is one such method. nih.gov
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cellulose-based columns) is a powerful analytical and preparative method for separating enantiomers. nih.gov
Derivatization and Functionalization Strategies for Structural Modification
Structural modification of the core this compound molecule allows for the fine-tuning of its physicochemical properties. Key sites for modification include the piperidine nitrogen and the dichlorophenoxy ring.
The secondary amine of the piperidine ring is a prime site for functionalization via N-alkylation or N-acylation. nih.govresearchgate.net These modifications significantly alter the molecule's steric and electronic profile.
The basicity of the piperidine nitrogen, a key electronic property, is highly sensitive to the nature of the N-substituent. Electron-donating groups (EDGs) like alkyl chains increase electron density on the nitrogen, enhancing its basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) such as acyl or sulfonyl groups delocalize the nitrogen's lone pair, markedly reducing basicity (lower pKa). cambridgemedchemconsulting.comcambridgemedchemconsulting.com Steric properties are also affected; bulky N-substituents can influence the conformational equilibrium of the piperidine ring and restrict access to the nitrogen lone pair. acs.orgresearchgate.net
Table 1: Influence of N-Substitution on Piperidine Properties This is an interactive table. Column headers can be clicked to sort the data.
| N-Substituent Type | Example Substituent | Electronic Effect | Steric Effect | Predicted pKa Change |
|---|---|---|---|---|
| Hydrogen (unsubstituted) | -H | Baseline | Minimal | Baseline (~11.2) |
| Alkyl (EDG) | -CH₃, -CH₂CH₃ | Increases basicity | Small to moderate | Increase |
| Benzyl (EDG) | -CH₂Ph | Increases basicity | Moderate | Increase |
| Acyl (EWG) | -C(O)CH₃ | Decreases basicity | Planar, moderate | Significant Decrease |
| Sulfonyl (EWG) | -SO₂CH₃ | Decreases basicity | Tetrahedral, moderate | Significant Decrease |
The aromatic phenoxy ring offers another avenue for structural diversification. Modifications can include altering the existing halogenation pattern or replacing the chlorine atoms with other functional groups.
Altering Halogenation : The synthesis can be adapted by starting with different halogenated phenols, such as 2,6-dichlorophenol or 2,4-dibromophenol, to study the effect of halogen position or type. orgsyn.org The initial chlorination of phenol can yield a mixture of isomers, providing access to various starting materials. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) : While challenging on an unactivated ring, the replacement of chlorine atoms is theoretically possible via SNAr. wikipedia.orgchemistrysteps.com This reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group (halide). nih.govmasterorganicchemistry.com In the case of the 2,4-dichlorophenoxy moiety, the ether oxygen provides some weak activation, but forcing conditions and a strong nucleophile would likely be required. This could allow for the introduction of groups like methoxy (-OCH₃), cyano (-CN), or amino (-NH₂) groups.
Introduction of Other Substituents : Instead of altering the halogenation, other substituents could be introduced onto the ring, provided a synthetic route starting from a differently substituted phenol is devised. For example, starting with a 2,4-dichloro-5-methylphenol would introduce a methyl group onto the aromatic ring.
These modifications directly impact the electronic properties of the aromatic system, influencing factors such as the molecule's lipophilicity (logP) and its potential for forming intermolecular interactions like halogen bonding. libretexts.org
Introduction of Pendant Groups at the Piperidine Ring: Regio- and Stereocontrol
The strategic introduction of pendant groups onto the piperidine ring of this compound is a critical step in the molecular design and development of new chemical entities. Achieving precise control over the position (regiocontrol) and three-dimensional arrangement (stereocontrol) of these substituents is paramount for modulating the pharmacological and physicochemical properties of the parent molecule. Advanced synthetic methodologies, including catalyst-controlled C-H functionalization and substrate-directed reactions, offer powerful tools to achieve this level of precision.
Catalyst-Controlled C-H Functionalization
Recent advancements in organometallic catalysis have enabled the direct functionalization of otherwise unactivated C-H bonds on the piperidine ring, providing a highly efficient and atom-economical approach to introduce pendant groups. The site of substitution is determined by the catalyst and directing groups, allowing for predictable regioselectivity.
One prominent strategy involves the use of rhodium-catalyzed C-H insertion reactions. d-nb.info By selecting an appropriate N-protecting group on the piperidine nitrogen, it is possible to direct the functionalization to specific positions. For instance, an N-Boc-protected piperidine can be directed to undergo C-H functionalization at the C2 position, while other protecting groups or catalysts can steer the reaction to the C3 or C4 positions. d-nb.info This catalyst-driven selectivity allows for the synthesis of a diverse library of positional analogues from a common precursor.
Similarly, palladium-catalyzed C(sp³)–H arylation has been demonstrated as a robust method for introducing aryl groups with high regio- and stereoselectivity. acs.org This methodology often employs a directing group attached to the piperidine ring to guide the catalyst to a specific C-H bond. For example, an aminoquinoline auxiliary at the C3 position can direct the arylation to the C4 position, yielding cis-3,4-disubstituted piperidines with excellent stereocontrol. acs.org The reaction conditions are typically mild and tolerant of various functional groups on the arylating agent.
Table 1: Catalyst-Controlled C-H Functionalization for Piperidine Substitution
| Catalyst System | Directing/Protecting Group | Position of Functionalization | Stereochemical Outcome |
|---|---|---|---|
| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Variable |
| Rh₂(R-TPPTTL)₄ | N-Brosyl | C2 | High Diastereoselectivity |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | Not specified |
Substrate-Directed Synthetic Strategies
In addition to catalyst-controlled reactions, the inherent stereochemistry of a chiral substrate can be leveraged to direct the diastereoselective introduction of new substituents. Chiral auxiliaries, often derived from natural products like carbohydrates, have proven effective in guiding the stereochemical outcome of reactions on the piperidine ring. researchgate.net
A notable example is the use of a D-arabinopyranosylamine as a chiral auxiliary. researchgate.net This auxiliary can facilitate a domino Mannich–Michael reaction to form N-arabinosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, such as conjugate additions or enolate alkylations, allow for the stereoselective introduction of various pendant groups at different positions on the piperidine core. researchgate.net
The following table summarizes the stereoselective transformations achieved using a carbohydrate auxiliary approach, demonstrating the synthesis of diversely substituted piperidine derivatives.
Table 2: Stereoselective Introduction of Substituents via Chiral Auxiliary
| Reaction Type | Reagent | Position of Substitution | Stereochemical Outcome |
|---|---|---|---|
| Conjugate Cuprate Addition | Organocuprate | C6 | cis-2,6-disubstituted |
| Enolate Alkylation | Alkyl Halide | C3 | trans-2,3-disubstituted |
These advanced methodologies underscore the synthetic versatility available for the precise modification of the this compound scaffold. The ability to control both the region and stereochemistry of newly introduced pendant groups is fundamental to the exploration of its chemical space and the development of analogues with tailored properties.
Structure Activity Relationship Sar Studies and Ligand Design Principles for 4 2,4 Dichlorophenoxy Methyl Piperidine Analogues
Systematic Investigation of Structural Modifications on Biological Activity
The piperidine (B6355638) moiety is a crucial structural element for the biological activity of these analogues, particularly for their affinity at sigma-1 (σ₁) receptors. nih.govacs.org Its protonated form is often involved in a key salt bridge interaction within the receptor binding pocket, which is responsible for the high biological activity of many ligands. acs.org
Research into related phenoxyalkylpiperidines has shown that substitution on the piperidine ring significantly impacts binding affinity. For instance, the introduction of a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ₁ receptor subtype. uniba.it The affinity of N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine (Kᵢ = 0.89–1.49 nM) was comparable to its p-chlorophenoxy counterpart (Kᵢ = 0.34–1.18 nM), underscoring the positive influence of the 4-methyl group. uniba.it In contrast, substitutions at the 2-position, such as in 2-methyl, 2,6-dimethyl, and 2,2,6,6-tetramethylpiperidine (B32323) derivatives, led to a more than 10-fold decrease in binding affinity. uniba.it
Stereochemistry plays a definitive role. Studies on chiral analogues have demonstrated enantioselectivity at sigma receptors. For example, in a series of related 4-methylpiperidine (B120128) derivatives, the (S)-enantiomers consistently showed higher affinity for the σ₁ receptor compared to the (R)-enantiomers. uniba.it This highlights the specific spatial orientation required for optimal interaction with the receptor's binding site.
| Compound Modification | Representative Compound | σ₁ Receptor Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 4-Methylpiperidine | 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | 0.34–1.18 | uniba.it |
| 4-Methylpiperidine | 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89–1.49 | uniba.it |
| 2-Methylpiperidine | Analogues with 2-methyl substitution | >10-fold reduction vs. 4-methyl | uniba.it |
The substitution pattern on the phenoxy ring is a key determinant of binding affinity and selectivity. The 2,4-dichloro substitution of the parent compound is a common feature in many high-affinity sigma receptor ligands. The position and electronic nature of these substituents modulate the electrostatic and hydrophobic interactions with the receptor.
SAR studies on related series have shown that a p-chloro substituent on the phenoxy ring is highly favorable for σ₁ affinity. uniba.it When comparing a series of p-chloro- and p-methoxyphenoxy derivatives, the p-chloro series generally exhibited higher affinity for the σ₁ receptor. uniba.it
The linker connecting the piperidine and the dichlorophenoxy moieties, in this case a methylene (B1212753) group (-CH₂-), is critical for positioning the two key pharmacophoric elements correctly within the receptor's binding site. The length and flexibility of this linker are defining factors for binding affinity. nih.govnih.gov
Studies on analogous compounds with different linker lengths have shown varied effects depending on the target receptor and the specific chemical series. For instance, in a series of biphenyl (B1667301) analogues with piperidine, extending the alkyl chain from four to six methylene groups led to a significant decrease in selectivity for σ₂ over σ₁ receptors. acs.org In another study on piperazine (B1678402) derivatives, there was no clear influence of the alkyl linker length on σ₁ receptor affinity. nih.govnih.gov
Quantitative models suggest that the optimal average spacer length should be equal to or slightly smaller than the distance between the receptor binding pockets it connects. nih.govnih.gov Furthermore, the flexibility of the spacer is important; flexible chains can be more tolerant of a mismatch between the linker length and the distance between binding pockets. nih.gov However, very flexible linkers may be less suitable for improving the binding affinity of weak monovalent binders. nih.gov This indicates that the single methylene linker in 4-[(2,4-Dichlorophenoxy)methyl]piperidine provides a rigid and optimal distance for interaction with its primary targets.
| Compound Series | Linker Modification | Observed Effect on Affinity/Selectivity | Reference |
|---|---|---|---|
| Biphenyl Piperidine Analogues | Extension from 4 to 6 carbons | Decreased H₃R affinity | acs.org |
| Piperazine Derivatives | Variable alkyl linker length | No evident influence on σ₁R affinity | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
QSAR is a computational methodology used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comfiveable.meijnrd.org These models are essential for predicting the activity of new analogues and guiding lead optimization. jocpr.comresearchgate.net For sigma receptor ligands, QSAR studies help to rationalize the impact of various physicochemical properties, such as hydrophobicity, electronic effects, and steric factors, on binding affinity. ijnrd.org
Pharmacophore models for sigma receptor ligands, including those related to the this compound scaffold, typically share common features. nih.gov A widely accepted model includes a basic amino group (the protonated piperidine nitrogen) and two hydrophobic regions. nih.govnih.gov The piperidine nitrogen represents a positive ionizable feature, while the dichlorophenoxy moiety can occupy one of the hydrophobic pockets. nih.gov
The development of 3D-QSAR models provides a more detailed understanding of the steric and electrostatic fields around the ligands that favor high-affinity binding. nih.gov For instance, a comprehensive 3D-QSAR model developed for structurally diverse σ₁ receptor ligands can predict binding affinities with a high degree of accuracy. acs.org The recent crystallization of the σ₁ receptor has further enabled the development of structure-based pharmacophore models, which incorporate the 3D structure of the binding site. nih.gov These advanced models can differentiate between agonists and antagonists and offer a more robust platform for virtual screening and rational drug design. nih.gov
Chemoinformatic Approaches to Scaffold Exploration and Library Design
Chemoinformatics provides a suite of computational tools to analyze chemical diversity, explore chemical space, and design focused compound libraries. researchgate.net For a scaffold like this compound, these approaches are invaluable for identifying novel analogues with potentially improved properties.
Scaffold-based chemoinformatic approaches can be used to design polypharmacological drugs that interact with multiple targets. nih.gov By analyzing the structural motifs of different receptors, it's possible to design a single flexible scaffold that can adopt different binding poses to interact with various targets. nih.gov
Chemical library design is a key application of chemoinformatics in the early stages of drug discovery. researchgate.netnih.gov By analyzing properties like molecular complexity and diversity, computational methods can help curate tailored libraries of compounds for screening. researchgate.netresearchgate.net For the this compound core, chemoinformatic tools can be used to generate virtual libraries by adding diverse functional groups to the scaffold. These virtual compounds can then be filtered based on predicted drug-like properties and synthetic accessibility, increasing the efficiency of discovering new lead compounds. researchgate.net
Mechanistic Pharmacological and Biochemical Investigations of 4 2,4 Dichlorophenoxy Methyl Piperidine and Its Derivatives
Identification and Characterization of Molecular Targets
The initial step in understanding the pharmacological profile of a compound involves identifying and characterizing its molecular targets. This section delves into the binding affinities of 4-[(2,4-Dichlorophenoxy)methyl]piperidine to various receptors and its inhibitory effects on different enzymes.
Receptor Binding Profiles and Ligand Affinity Studies
Comprehensive screening of this compound against a panel of receptors is crucial to elucidating its mechanism of action. However, specific binding affinity data (Ki or IC50 values) for this compound at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and sigma receptors (σ1 and σ2) are not detailed in the currently available scientific literature. Research has more prominently featured derivatives of this parent compound.
Receptor Binding Affinity Data for this compound
| Target | Ki (nM) | IC50 (nM) | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available | |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available | |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | |
| Sigma-1 Receptor | Data Not Available | Data Not Available |
Enzyme Inhibition Kinetics and Mechanism of Action
The inhibitory potential of this compound against various enzymes provides insight into its potential therapeutic applications and toxicological profile. Investigations into its effects on enzymes such as α-glucosidase, cholinesterase, lipoxygenase (LOX), secretory phospholipase A2 (sPLA2), and histone lysine (B10760008) demethylases are critical. At present, specific kinetic data and the mechanism of inhibition for this compound against these enzymes have not been reported in the accessible scientific literature.
Enzyme Inhibition Data for this compound
| Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| α-glucosidase | Data Not Available | Data Not Available | |
| Cholinesterase | Data Not Available | Data Not Available | |
| Lipoxygenase (LOX) | Data Not Available | Data Not Available | |
| Secretory Phospholipase A2 (sPLA2) | Data Not Available | Data Not Available |
Interaction with Nucleic Acids and DNA Intercalation Studies
The ability of a compound to interact with nucleic acids can be a significant aspect of its biological activity. Studies to determine if this compound can bind to or intercalate with DNA are essential for a complete toxicological and pharmacological assessment. There is currently no available data in the scientific literature to suggest that this compound interacts with or intercalates into DNA.
Cellular and Subcellular Biological Activities
Understanding the effects of a compound at the cellular level is fundamental to bridging its molecular interactions with its in vivo pharmacological effects. This includes its influence on cellular signaling and the cell cycle.
Modulation of Cellular Signaling Pathways
The interaction of a compound with its molecular targets often leads to the modulation of intracellular signaling pathways. However, specific studies detailing how this compound may alter cellular signaling cascades have not been identified in the current body of scientific literature.
Cell Cycle Perturbation and Related Biological Processes
Compounds that interfere with the cell cycle can have profound biological effects. An evaluation of the impact of this compound on cell cycle progression, including any potential for inducing cell cycle arrest or apoptosis, is an important area of investigation. To date, no studies have been published that specifically examine the effects of this compound on the cell cycle or related biological processes.
Transport and Uptake Mechanisms Across Biological Membranes
The passage of xenobiotics, including therapeutic agents and other chemical compounds, across biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The transport and uptake mechanisms for a specific compound are governed by its physicochemical properties, such as lipophilicity, size, and charge, as well as its interactions with membrane transporters. To date, specific research detailing the transport and uptake mechanisms for This compound is not available in the published scientific literature. Consequently, the following discussion is based on established principles of membrane transport and data from structurally related compounds.
The structure of This compound , featuring a lipophilic dichlorophenoxy group and a potentially ionizable piperidine (B6355638) ring, suggests that its transport across biological membranes could occur via multiple pathways. The primary mechanisms by which small molecules cross cell membranes are passive diffusion and carrier-mediated transport. derangedphysiology.com
Passive Diffusion:
Passive diffusion is a non-saturable process driven by the concentration gradient of the compound across the membrane. nih.gov For a molecule to readily diffuse across the lipid bilayer, it must possess a sufficient degree of lipophilicity to partition into the hydrophobic membrane core. The presence of the 2,4-dichloro-substituted phenyl ring in This compound would contribute significantly to its lipophilicity, favoring passive diffusion.
However, the piperidine moiety is a basic nitrogen-containing heterocycle. At physiological pH, this group can be protonated, conferring a positive charge to the molecule. The ionization state of a drug is a crucial factor influencing its membrane permeability. derangedphysiology.com The charged, or protonated, form of the molecule is generally more water-soluble and less able to passively cross the lipid-rich cell membrane compared to the uncharged, or deprotonated, form. The extent of ionization is determined by the pKa of the piperidine group and the pH of the surrounding environment. Therefore, the rate of passive diffusion of This compound would be highly dependent on the pH gradient across the biological membrane .
Carrier-Mediated Transport:
In addition to passive diffusion, it is plausible that This compound could be a substrate for membrane transport proteins. Many drugs and xenobiotics with amine structures are recognized by various solute carrier (SLC) and ATP-binding cassette (ABC) transporters. slideshare.net
For instance, organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins are responsible for the transport of a wide range of cationic compounds. Given that the piperidine ring would be protonated at physiological pH, it is conceivable that This compound could interact with these transporters. Such carrier-mediated transport is a saturable process and can be a site of drug-drug interactions.
Research Findings on Structurally Related Compounds
While direct data is lacking for the title compound, research on other piperidine-containing molecules provides some insights. Piperidine derivatives are common in pharmaceuticals and are known to cross the blood-brain barrier, suggesting sufficient lipophilicity and/or interaction with influx transporters. genome.jp The specific transport mechanisms are, however, highly dependent on the other substituents on the piperidine ring.
Interactive Data Table: Predicted Transport Characteristics
Due to the absence of experimental data for This compound , the following table is predictive and based on its structural features.
| Transport Parameter | Predicted Characteristic for this compound | Rationale |
| Primary Transport Mechanism | Passive Diffusion and potentially Carrier-Mediated Transport | The lipophilic dichlorophenoxy group favors passive diffusion, while the basic piperidine ring suggests possible interaction with cation transporters. |
| Lipophilicity | Moderate to High | The presence of two chlorine atoms and a phenyl ring contributes to lipophilicity. |
| Ionization at Physiological pH | Likely Protonated (Cationic) | The piperidine ring is a secondary amine and is expected to be protonated at a pH of 7.4. |
| Potential Transporter Interaction | Organic Cation Transporters (OCTs), Multidrug and Toxin Extrusion (MATE) proteins | Based on the cationic nature of the molecule at physiological pH. |
| Influence of pH | Transport rate is likely pH-dependent | The ratio of the charged to uncharged species will vary with pH, affecting passive diffusion rates. |
Computational Chemistry and in Silico Modeling for 4 2,4 Dichlorophenoxy Methyl Piperidine Research
Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., Density Functional Theory, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure and properties of 4-[(2,4-Dichlorophenoxy)methyl]piperidine. DFT methods are used to optimize the molecule's three-dimensional geometry, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net This optimized structure is the foundation for further calculations, including the prediction of spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.govnih.gov
A critical aspect of quantum chemical analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and polarizable, whereas a large gap indicates higher stability and lower reactivity. nih.gov Analysis of the HOMO-LUMO gap for this compound can thus provide insights into its potential reactivity in biological systems. youtube.com
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow (ω = μ²/2η, where μ is chemical potential). | Quantifies the molecule's propensity to act as an electrophile. |
Molecular Docking and Ligand-Protein Interaction Analysis for Target Elucidation
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies are crucial for identifying potential biological targets and elucidating the molecular basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and calculating a score that estimates the binding affinity. nih.govresearchgate.net
This method allows for the rapid screening of the compound against a wide array of known protein structures, helping to generate hypotheses about its mechanism of action. Once a potential protein target is identified, docking analysis provides detailed insights into the specific ligand-protein interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the piperidine (B6355638) nitrogen might act as a hydrogen bond acceptor, while the dichlorophenyl ring could engage in hydrophobic or pi-stacking interactions with amino acid residues in the protein's active site. Understanding these interactions is key to explaining the compound's binding affinity and selectivity. nih.gov
Table 2: Representative Data from a Molecular Docking Study
| Parameter | Description | Example Finding for a Hypothetical Complex |
|---|---|---|
| Protein Target | The biological macromolecule to which the ligand binds. | Dopamine (B1211576) D4 Receptor nih.govresearchgate.net |
| PDB ID | The unique identifier for the protein structure in the Protein Data Bank. | 6IQL researchgate.net |
| Binding Affinity (kcal/mol) | An estimation of the strength of the ligand-receptor interaction. | -8.5 |
| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | 0.5 µM |
| Key Interacting Residues | Specific amino acids in the binding site that form significant interactions with the ligand. | Asp110, Phe344, Ser190 |
| Types of Interactions | The nature of the chemical bonds and forces stabilizing the complex. | Hydrogen bond with Asp110; Hydrophobic interaction with Phe344. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.org For this compound, MD simulations are essential for assessing the stability of its complex with a potential protein target and exploring its conformational flexibility. nih.govresearchgate.net
Starting from the best-docked pose, an MD simulation calculates the trajectories of all atoms in the system, providing a realistic representation of how the ligand and protein behave in a physiological environment. mdpi.com Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation period and Root Mean Square Fluctuation (RMSF) to identify flexible regions in both the ligand and the protein. These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal important dynamic processes, such as the role of water molecules in the binding site or conformational changes that occur upon ligand binding. nih.gov
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand-protein complex. | To provide a more accurate prediction of binding affinity than docking scores alone. |
De Novo Drug Design and Virtual Screening Methodologies Utilizing the Piperidine Scaffold
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a vast number of pharmaceuticals and biologically active compounds. researchgate.net This makes the this compound structure an excellent starting point for drug discovery efforts using virtual screening and de novo design methodologies.
Virtual screening involves searching large digital libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov For this compound, one could perform a substructure search to find all molecules in a database containing the this compound core. These selected compounds can then be computationally docked into a target protein to prioritize them for experimental testing.
Alternatively, de novo drug design involves computationally "growing" new molecules within the constraints of a protein's binding site. The this compound moiety can be used as a core fragment or anchor. Algorithms can then add new functional groups or modify existing ones to optimize interactions with the target receptor, aiming to design novel compounds with higher predicted affinity and better drug-like properties. nih.gov This approach leverages the favorable binding characteristics of the piperidine scaffold to explore new chemical space and create patentable drug candidates. nih.gov
Advanced Analytical Methodologies for the Research and Characterization of 4 2,4 Dichlorophenoxy Methyl Piperidine
Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis
Chromatographic methods are indispensable for separating 4-[(2,4-Dichlorophenoxy)methyl]piperidine from starting materials, byproducts, and degradation products, thereby establishing its purity profile.
High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the dichlorophenoxy chromophore exhibits strong absorbance. The retention time of the main peak provides a qualitative identifier, while the peak area percentage is used to quantify purity. Isomeric impurities, if present, would likely have different retention times, allowing for their separation and quantification.
Gas Chromatography (GC): As this compound possesses sufficient volatility and thermal stability, GC is also a viable technique for purity analysis. A non-polar or medium-polarity capillary column would be suitable for separation. The compound would be introduced into a heated injection port, vaporized, and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. GC is particularly effective at separating volatile organic impurities.
| Parameter | HPLC Example | GC Example |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (Gradient Elution) | Helium or Nitrogen |
| Detection | UV-Vis Diode Array Detector (DAD) at ~230 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Primary Application | Purity determination, non-volatile impurities | Purity determination, volatile impurities |
High-Resolution Mass Spectrometry and Fragmentation Analysis for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, a critical step in structural confirmation. For a molecule with the chemical formula C12H15Cl2NO, the expected exact mass can be calculated and compared to the measured mass with a very low margin of error (typically <5 ppm).
When coupled with fragmentation techniques (MS/MS), the structural connectivity can be investigated. Upon collision-induced dissociation, the parent ion will break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule. Key expected cleavages for this compound would include:
Cleavage of the bond between the piperidine (B6355638) ring and the methylene (B1212753) bridge.
Fragmentation of the dichlorophenoxy group.
Loss of the piperidine ring.
Analyzing these fragments allows researchers to piece together the molecular structure, confirming the presence and linkage of the dichlorophenoxy, methyl, and piperidine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the aromatic ring, the piperidine ring, and the methylene bridge. The chemical shift of each signal indicates its electronic environment, while the integration (area under the peak) reveals the number of protons it represents. The coupling patterns (splitting of signals) provide information about adjacent protons, which helps to establish the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals in the aromatic, aliphatic (piperidine and methylene), and ether-linked regions confirm the carbon skeleton.
2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule. These techniques are essential for unambiguous structural assignment.
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aromatic Protons (C₆H₃Cl₂) | ~ 6.8 - 7.5 | Doublets, Doublet of Doublets |
| Piperidine Protons (C₅H₁₀N) | ~ 1.2 - 3.5 | Multiplets | |
| Methylene Bridge (-O-CH₂-) | ~ 3.8 - 4.2 | Doublet | |
| ¹³C | Aromatic Carbons (C₆H₃Cl₂) | ~ 115 - 155 | N/A |
| Piperidine Carbons (C₅H₁₀N) | ~ 25 - 50 | N/A | |
| Methylene Bridge (-O-CH₂-) | ~ 70 - 80 | N/A |
Spectroscopic Techniques (Infrared, UV-Vis, Raman) for Vibrational and Electronic Structure Characterization
These spectroscopic techniques provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O-C (ether) stretching, C-N stretching, and C-Cl stretching. The absence of certain bands (e.g., a broad O-H stretch) can confirm the successful formation of the ether linkage.
UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The 2,4-dichlorophenoxy group acts as a chromophore, which will absorb UV light at specific wavelengths. The resulting spectrum can be used for quantitative analysis (following Beer's Law) and as a qualitative check for the presence of the aromatic system.
Raman Spectroscopy: Raman spectroscopy also provides information on molecular vibrations but is governed by different selection rules than IR. It is particularly sensitive to non-polar bonds and can provide a characteristic fingerprint of the molecule, including information about the carbon skeleton and aromatic ring vibrations.
Bioanalytical Assays for Quantification in Biological Matrices for Preclinical Studies
For preclinical research, such as pharmacokinetic or metabolic studies, it is essential to quantify the concentration of this compound in biological matrices like plasma, blood, or tissue homogenates.
The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers exceptional sensitivity and selectivity. The process involves:
Sample Preparation: Extraction of the analyte from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering substances.
Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the target compound from any remaining matrix components and potential metabolites.
Mass Spectrometric Detection: The eluent is directed into a tandem mass spectrometer, typically a triple quadrupole instrument. The instrument is set to a specific Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the second, and a specific, characteristic product ion is monitored in the third. This highly specific detection method allows for accurate quantification even at very low concentrations (ng/mL or pg/mL levels), making it ideal for tracking the compound's fate in a biological system during preclinical evaluation.
Q & A
Q. What are the optimal synthetic routes for 4-[(2,4-Dichlorophenoxy)methyl]piperidine, and how can purity be maximized?
Methodological Answer:
- Step 1: Utilize nucleophilic substitution under alkaline conditions (e.g., piperidine derivatives reacting with 2,4-dichlorophenoxymethyl halides in the presence of triethylamine) .
- Step 2: Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Key Parameters: Monitor reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to halide) to minimize side products .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring’s substitution pattern and phenoxy group integration .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected: ~290 g/mol for hydrochloride salt) and isotopic patterns consistent with chlorine substituents .
- Computational Tools: Employ density functional theory (DFT) to predict electronic properties and compare with experimental IR spectra .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while maintaining stability?
Methodological Answer:
- Strategy: Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the phenoxy ring to modulate electron density and improve receptor binding .
- Case Study: Analogues with 4-trifluoromethyl substitutions showed 30% higher enzymatic inhibition in preliminary assays compared to the parent compound .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 28 days) to assess hydrolytic stability of modified derivatives .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Approach 1: Replicate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems) to isolate variables .
- Approach 2: Perform meta-analysis of existing data to identify trends (e.g., higher activity in derivatives with para-substituted halogens) .
- Example: Discrepancies in IC values may arise from differences in cell lines or assay protocols; validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict binding affinity to neurological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with serotonin or dopamine receptors, focusing on the piperidine nitrogen and dichlorophenoxy moiety .
- MD Simulations: Run 100-ns molecular dynamics simulations to assess binding pocket stability (e.g., RMSD < 2 Å indicates robust interactions) .
- Validation: Compare predicted binding energies with experimental IC values from radioligand displacement assays .
Safety and Handling
Q. What protocols mitigate risks during in vitro handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Work in a fume hood to avoid inhalation of hydrochloride salt aerosols .
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
